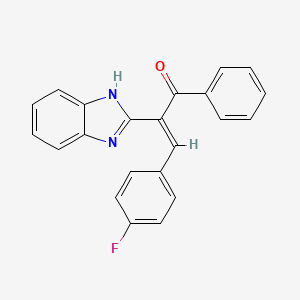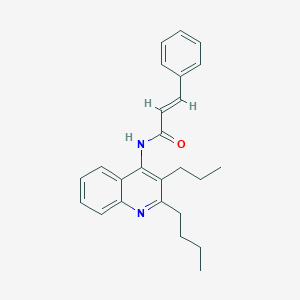![molecular formula C13H22N4O2 B5325426 (3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B5325426.png)
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydropyridine derivative.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with the piperidine intermediate.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde or a similar reagent.
Stereoselective Reduction: The final step involves the stereoselective reduction of the intermediate to obtain the desired (3S,4R) stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.
Reduction: The compound can be reduced to modify the functional groups or alter the stereochemistry.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine or piperidine rings.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenated derivatives and nucleophiles or electrophiles are used under appropriate conditions (e.g., polar aprotic solvents, elevated temperatures).
Condensation: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Pharmacology: Studies focus on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used as a tool compound to study cellular processes and molecular mechanisms in various biological systems.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(hydroxymethyl)-1-[6-(methylamino)pyrimidin-4-yl]piperidin-3-ol: A closely related compound with a methylamino group instead of a propan-2-ylamino group.
(3S,4R)-4-(hydroxymethyl)-1-[6-(ethylamino)pyrimidin-4-yl]piperidin-3-ol: Another similar compound with an ethylamino group.
Uniqueness
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol is unique due to its specific stereochemistry and the presence of the propan-2-ylamino group, which may confer distinct biological and chemical properties compared to its analogs. These differences can influence the compound’s binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)-1-[6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-9(2)16-12-5-13(15-8-14-12)17-4-3-10(7-18)11(19)6-17/h5,8-11,18-19H,3-4,6-7H2,1-2H3,(H,14,15,16)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXSRWWULZBMEN-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC=N1)N2CCC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC1=CC(=NC=N1)N2CC[C@@H]([C@@H](C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5325355.png)
![3-(3-CHLOROPHENYL)-2-METHYL-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5325359.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5325374.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5325381.png)
![{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(1-METHYL-1H-PYRAZOL-5-YL)METHANONE](/img/structure/B5325401.png)
![(5E)-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5325410.png)
![3,4-DIMETHYL-6-{[4-(METHYLSULFONYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5325413.png)

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5325432.png)

